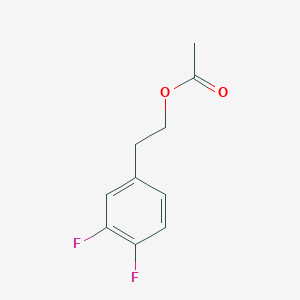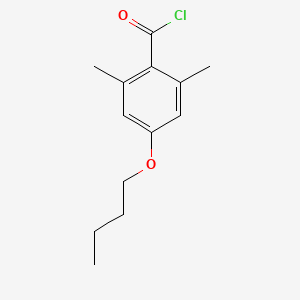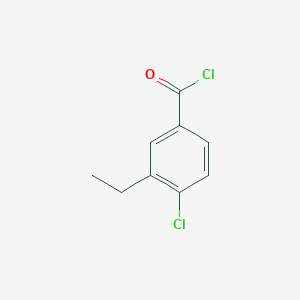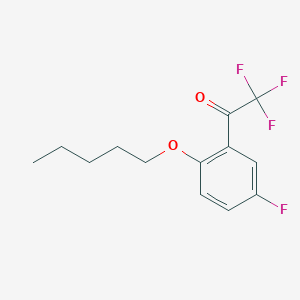
2'-n-Pentoxy-2,2,2,5'-tetrafluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone is a fluorinated aromatic ketone This compound is characterized by the presence of a pentoxy group and four fluorine atoms attached to the acetophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the introduction of the pentoxy group and fluorine atoms onto the acetophenone backbone. One common method includes the reaction of 2,2,2-trifluoroacetophenone with n-pentanol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone involves its interaction with molecular targets through its fluorinated and aromatic structure. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the pentoxy group and has fewer fluorine atoms.
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a butoxy group instead of a pentoxy group.
2’-n-Pentoxy-2,2,2-trifluoroacetophenone: Similar structure but with one less fluorine atom.
Uniqueness
2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the combination of its pentoxy group and four fluorine atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological or chemical systems.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-pentoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-6-5-9(14)8-10(11)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORZRCXYWWCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
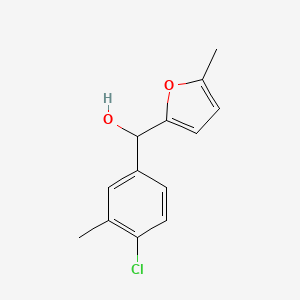
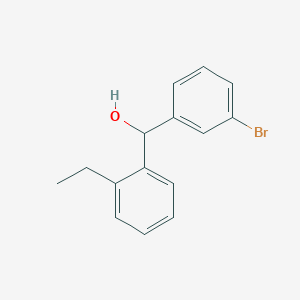
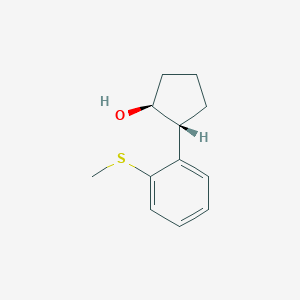
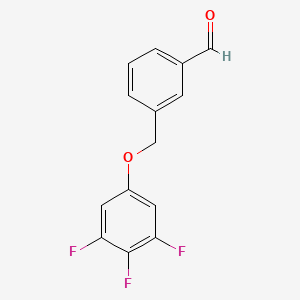

![O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate](/img/structure/B7999441.png)
![1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999445.png)
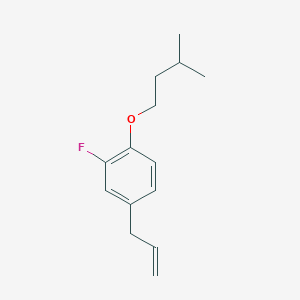

![1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7999465.png)
![4-[(3-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7999472.png)
